molecular formula C5H8I2 B1589726 (R)-2-Iodo-3-(iodomethyl)but-1-ene CAS No. 481048-22-0

(R)-2-Iodo-3-(iodomethyl)but-1-ene

Cat. No. B1589726
CAS RN: 481048-22-0
M. Wt: 321.93 g/mol
InChI Key: VOZYPLHSNKQLQD-SCSAIBSYSA-N
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Description

“®-2-Iodo-3-(iodomethyl)but-1-ene” is a compound that belongs to the class of organic compounds known as alkenes. Alkenes are hydrocarbons that contain one or more carbon-carbon double bonds . The “®” in its name indicates the configuration of the stereocenter in the molecule .


Synthesis Analysis

The synthesis of such compounds often involves reactions like oxidative dehydrogenation and selective hydrogenation . For instance, 1-butene can be converted to 1,3-butadiene through oxidative dehydrogenation over metal ferrite catalysts . Similarly, selective hydrogenation of 1,3-butadiene can produce 1-butene .


Molecular Structure Analysis

The molecular structure of alkenes like “®-2-Iodo-3-(iodomethyl)but-1-ene” can be analyzed using various techniques such as spectroscopy and computational methods . These methods can provide insights into the conformational properties and torsional potential functions of the molecule .


Chemical Reactions Analysis

Alkenes undergo a variety of reactions, including electrophilic addition reactions . For example, the reaction of a protic acid, HX, with an alkene is a typical electrophilic addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of alkenes can be determined using various methods . For instance, the melting point, boiling point, and other properties can be measured experimentally .

Scientific Research Applications

I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of “®-2-Iodo-3-(iodomethyl)but-1-ene” across various fields. The available data suggests that it is used primarily for R&D purposes only .

Safety And Hazards

The safety data sheet for similar compounds like 2-Methyl-1-butene provides information about the potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions in the study of alkenes like “®-2-Iodo-3-(iodomethyl)but-1-ene” could involve the development of more efficient and selective catalysts for their reactions . Additionally, process intensification using techniques like membrane reactors could also be a promising area of research .

properties

IUPAC Name

(3R)-2,4-diiodo-3-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYPLHSNKQLQD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C(=C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)C(=C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462089
Record name (3R)-2,4-diiodo-3-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Iodo-3-(iodomethyl)but-1-ene

CAS RN

481048-22-0
Record name (3R)-2,4-diiodo-3-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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